(+/-)-ortho-Cotinine Perchlorate

Description

Contextualization within the Landscape of Cotinine (B1669453) and Nicotine (B1678760) Alkaloid Chemistry

Nicotine is a well-known alkaloid found predominantly in the tobacco plant (Nicotiana tabacum) and is recognized for its two nitrogen-containing heterocyclic rings: a pyridine (B92270) ring and a pyrrolidine (B122466) ring. chemeo.comnih.gov In the body, approximately 70-80% of nicotine is metabolized into its major metabolite, cotinine. chemistryviews.org This transformation occurs in the liver, where the pyrrolidine ring of nicotine is oxidized to a lactam (a cyclic amide), forming cotinine. chemistryviews.orgresearchgate.net

The standard structure of nicotine features a pyridine ring attached to the pyrrolidine ring at the 3-position, often referred to as the meta position. Consequently, its metabolite, cotinine, is chemically named (S)-1-methyl-5-(3-pyridinyl )-2-pyrrolidinone. nih.gov The subject of this article, ortho-cotinine , is a synthetic isomer where the pyridine ring is instead attached at the 2-position (the ortho position). Its chemical name is therefore 1-methyl-5-(2-pyridinyl )pyrrolidin-2-one. The direct precursor to this compound would be ortho-nicotine (2-(1-methylpyrrolidin-2-yl)pyridine). nih.gov

The designation "(+/-)" indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers (stereoisomers that are mirror images of each other). This is common for synthetic compounds that are not created through an enantioselective process. nih.gov The study of such isomers is fundamental in medicinal chemistry and pharmacology, as the spatial arrangement of atoms can drastically alter a molecule's interaction with biological targets like receptors. chemistryviews.org

Significance of Investigating Salt Forms in Academic Chemical Studies

In chemical and pharmaceutical research, organic bases like alkaloids are often converted into salt forms for a variety of practical reasons. The formation of a salt, such as a perchlorate (B79767), can significantly alter the physical properties of the parent compound without changing its core chemical structure.

One of the primary motivations for creating a salt is to improve crystallinity. Many alkaloids exist as oils or amorphous solids at room temperature, which are difficult to purify and handle. nih.gov Converting them into salts often yields stable, crystalline solids with sharp melting points. This crystalline nature is particularly crucial for structural elucidation via X-ray crystallography , a powerful analytical technique that requires well-ordered crystals to map the precise three-dimensional arrangement of atoms in a molecule. mdpi.comnih.gov

The perchlorate (ClO₄⁻) anion is especially useful in this regard. As a weak Lewis base, it is considered a weakly coordinating anion. nih.gov This means it has a low tendency to form strong bonds with the cation (in this case, the protonated ortho-cotinine), making it more likely to form a well-defined crystal lattice suitable for diffraction studies. Researchers have successfully used perchlorate salts to crystallize and structurally characterize a wide range of complex molecules, from organic macrocycles to polymer electrolytes. researchgate.net

Scope and Rationale for Focused Chemical and Structural Research

Focused research on a specific, non-natural isomer like (+/-)-ortho-Cotinine Perchlorate is driven by the desire to understand fundamental structure-activity relationships (SAR). By synthesizing and analyzing analogues of biologically active molecules like nicotine and cotinine, chemists can probe how specific structural changes impact chemical properties and biological function. chemistryviews.org

The key difference in ortho-cotinine is the position of the nitrogen atom within the pyridine ring relative to the rest of the molecule. This seemingly small change can have significant effects:

Electronic Properties: The proximity of the pyridine nitrogen in the ortho-position can alter the electron distribution across the entire molecule compared to the standard meta-position.

Binding Affinity: These structural and electronic changes can dramatically affect how the molecule binds to biological targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govwikipedia.org

Investigating the perchlorate salt form, specifically, provides a pathway to obtaining a pure, crystalline sample. This allows for definitive structural analysis, providing precise bond lengths and angles that are invaluable for computational modeling and for explaining the observed chemical and biological properties. The study of such novel analogues contributes to the broader fields of synthetic methodology, medicinal chemistry, and the fundamental understanding of how molecules interact. acs.org

Data Tables

Table 1: Chemical Properties of Parent and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Nicotine | 3-(1-methylpyrrolidin-2-yl)pyridine | C₁₀H₁₄N₂ | 162.23 |

| Cotinine | (S)-1-methyl-5-(3-pyridinyl)pyrrolidin-2-one | C₁₀H₁₂N₂O | 176.21 |

| ortho-Nicotine | 2-(1-methylpyrrolidin-2-yl)pyridine | C₁₀H₁₄N₂ | 162.23 |

| ortho-Cotinine | 1-methyl-5-(2-pyridinyl)pyrrolidin-2-one | C₁₀H₁₂N₂O | 176.21 |

Data sourced from PubChem entries for Nicotine, Cotinine, and o-Nicotine. Properties for ortho-Cotinine are inferred from its known structure. nih.govnih.govnih.gov

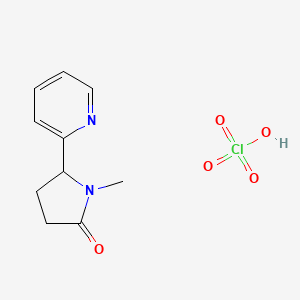

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-5-pyridin-2-ylpyrrolidin-2-one;perchloric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClHO4/c1-12-9(5-6-10(12)13)8-4-2-3-7-11-8;2-1(3,4)5/h2-4,7,9H,5-6H2,1H3;(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFBHODDUTYMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C2=CC=CC=N2.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantiomeric Control for Ortho Cotinine Perchlorate

Diverse Synthetic Routes to (+/-)-ortho-Cotinine Precursors

The synthesis of the core structure of (+/-)-ortho-cotinine, 2-(3-pyridyl)-1-methyl-2-pyrrolidinone, can be approached through several strategic disconnections of the target molecule. These routes involve the formation of key precursors through condensation reactions, functionalization of existing alkaloid structures, directed metalations, and cycloaddition strategies.

Pyridine (B92270) and Pyrrolidinone Condensation Pathways

Condensation reactions provide a direct method for constructing the carbon skeleton of cotinine (B1669453) analogues. A relevant strategy involves the condensation of a nicotinic acid ester with N-(1-butenyl)-2-pyrrolidone in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) using a strong base such as sodium hydride (NaH). google.com This leads to the formation of an intermediate, 1-(1-butenyl)-3-nicotinoylpyrrolidin-2-one, which can be subsequently treated with acid and base to yield myosmine (B191914). google.com While this specific pathway yields a precursor to the natural meta-isomer, a similar conceptual approach using a pyridine-2-carboxylic acid ester (picolinic acid ester) would be a logical starting point for the synthesis of the ortho-cotinine skeleton.

Strategies Involving Myosmine Reduction and Nornicotine (B190312) Functionalization

Myosmine serves as a common precursor in the synthesis of nicotine (B1678760) and its derivatives. google.comnih.gov The reduction of the imine bond in myosmine yields nornicotine, the demethylated analogue of nicotine. This reduction can be accomplished through various methods, including catalytic hydrogenation and chemical reduction, with high efficiency. google.comnih.govnih.gov

Subsequent N-functionalization of the resulting nornicotine, typically methylation to produce nicotine, is a well-established procedure. google.comnih.gov For the synthesis of an ortho-cotinine analogue from an ortho-nornicotine precursor, a key step would be the oxidation of the pyrrolidine (B122466) ring to a pyrrolidinone. Methods for the direct oxidation of nicotine to cotinine have been reported, such as a process involving conversion to dibromocotinine followed by debromination with zinc dust, achieving high yields. psu.edu A similar oxidative transformation would be required to convert a synthesized ortho-nornicotine or ortho-nicotine into the target ortho-cotinine.

| Method | Catalyst/Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C | Methanol | High | google.comnih.gov |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Not specified | Up to 90% | nih.govnih.gov |

| Electrochemical Reduction | Graphite anode, Stainless steel cathode | Methanol | Up to 90% | nih.govnih.gov |

Directed ortho-Metalation Approaches in Pyridine Derivative Synthesis

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including pyridine. clockss.orgbaranlab.orgharvard.edu This method utilizes a directing metalating group (DMG) on the pyridine ring, which coordinates to an organolithium reagent (like n-BuLi or LDA) and directs deprotonation at the adjacent ortho position. clockss.orgbaranlab.org This generates a lithiated intermediate that can react with various electrophiles to introduce a substituent at the C2 or C6 position.

For the synthesis of an ortho-cotinine precursor, a suitable DMG, such as an amide (e.g., -CONEt₂), would be placed at the 3-position of the pyridine ring. nih.gov Lithiation would then occur at the C2 position, allowing for the introduction of a side chain that can be subsequently elaborated into the pyrrolidinone ring. This approach offers a direct and efficient route to the ortho-substituted pyridine core, which is the defining feature of ortho-cotinine. The use of hindered lithium amide bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can be advantageous to prevent nucleophilic addition to the pyridine ring. clockss.org A one-pot DoM-boronation-Suzuki coupling sequence has also been developed, highlighting the versatility of these intermediates. nih.gov

| Directing Group (DMG) | Position | Reagent | Additive | Metalation Position | Reference |

|---|---|---|---|---|---|

| -CONEt₂ (Amide) | C3 | s-BuLi | TMEDA | C2 | nih.gov |

| -OCONEt₂ (Carbamate) | C3 | s-BuLi | TMEDA | C4 | nih.gov |

| -F (Fluoro) | C2 | LDA | - | C3 | clockss.org |

| -Cl (Chloro) | C2 | LDA | - | C3 | nih.gov |

Intramolecular Cycloaddition and Diels-Alder Strategies for Annulated Analogues

Intramolecular Diels-Alder reactions provide a sophisticated method for constructing complex, conformationally restricted analogues of nicotine. nih.govnih.gov This strategy typically involves creating a precursor that contains both a diene and a dienophile tethered together. For instance, a furan (B31954) ring can be annulated to the pyridine core to act as the diene. Subsequent intramolecular [4+2] cycloaddition with a tethered dienophile leads to the formation of bridged polycyclic structures. nih.gov

While this approach generally yields annulated (fused-ring) systems rather than the direct ortho-cotinine structure, the principles of using cycloaddition reactions to form the C-C bonds of the second ring are highly relevant. A formal imine tautomerization and intramolecular trapping can generate a pyridyl ortho-quinodimethide, which undergoes an intramolecular Diels-Alder reaction to form a tricyclic nicotine analogue. nih.gov These advanced strategies showcase the power of cycloadditions in accessing novel scaffolds within the nicotine alkaloid family.

Diastereoselective and Enantioselective Synthesis of Chiral ortho-Cotinine Intermediates

Controlling the stereochemistry at the chiral center of the pyrrolidinone ring is crucial for studying the specific biological activities of enantiomerically pure compounds. The synthesis of chiral intermediates for ortho-cotinine can be achieved using chiral auxiliaries, organocatalysis, or biocatalysis.

Chiral Auxiliary and Organocatalysis Approaches

A general and effective method for the enantioselective synthesis of minor tobacco alkaloids like nornicotine involves the use of a chiral auxiliary. nih.govresearchgate.net One such procedure utilizes the condensation of 3-(aminomethyl)pyridine (B1677787) with a chiral ketone, such as (1R,2R,5R)-(+)-2-hydroxy-3-pinanone, to form a chiral ketimine. Enantioselective C-alkylation of this intermediate followed by N-deprotection and intramolecular ring closure yields the desired chirally pure alkaloid. nih.govresearchgate.net Applying this methodology to an ortho-substituted pyridine precursor would allow for the asymmetric synthesis of ortho-nornicotine.

Another powerful technique for achieving enantiomeric control is through the resolution of a racemic mixture. Racemic nornicotine can be separated by forming diastereomeric salts with a chiral acid. For example, using N-lauroyl-(R)-alanine allows for the isolation of (S)-nornicotine with a high enantiomeric excess (92% ee) through fractional crystallization. nih.govnih.gov

Furthermore, enzymatic methods offer excellent enantioselectivity. The reduction of myosmine can be catalyzed by an enzyme with imine reductase activity to produce (S)-nornicotine with an enantiomeric excess of at least 99%. google.com An enantioselective synthesis of nicotine has also been achieved using an iodine-mediated Hofmann–Löffler reaction, where the stereochemistry is controlled by a chiral tert-butanesulfinyl auxiliary group. acs.org These diverse strategies provide a robust toolkit for the synthesis of specific enantiomers of ortho-cotinine precursors.

| Method | Chiral Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Auxiliary | (+)-2-hydroxy-3-pinanone | 3-(aminomethyl)pyridine | (S)-Nornicotine | Excellent | nih.govresearchgate.net |

| Diastereomeric Salt Resolution | N-lauroyl-(R)-alanine | (R,S)-Nornicotine | (S)-Nornicotine | 92% | nih.govnih.gov |

| Biocatalysis | Imine Reductase Enzyme | Myosmine | (S)-Nornicotine | ≥99% | google.com |

| Chiral Auxiliary | tert-butanesulfinamide | Pyridine-derived amine | (R)-Nicotine | High | acs.org |

Enantiomeric Separation and Resolution Techniques

The separation of enantiomers, or optical isomers, is a critical process in pharmaceutical and chemical research, as different enantiomers of a compound can exhibit markedly different physiological and pharmacological effects. researchgate.netmdpi.com For cotinine and its analogs, such as ortho-cotinine, various techniques have been developed to isolate the individual (R) and (S) enantiomers from a racemic mixture. These methods primarily rely on creating a chiral environment that allows for the differential interaction of the enantiomers. mdpi.comnih.gov

Chromatographic methods are at the forefront of enantiomeric separation. researchgate.netnih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used, employing chiral stationary phases (CSPs) that selectively interact with one enantiomer more strongly than the other. researchgate.netnih.govyoutube.com This differential interaction leads to different retention times, allowing for their separation. youtube.com

For nicotine and its analogs, polysaccharide-based chiral columns and cyclodextrin-based CSPs have proven effective. researchgate.netnih.govphenomenex.com For instance, a modified macrocyclic glycopeptide stationary phase has been used for the rapid enantioseparation of nicotine. nih.gov The choice of the mobile phase, its composition, and pH are crucial parameters that can significantly influence the resolution of the enantiomers. nih.govacs.org

Another approach is the use of chiral derivatizing agents. nih.gov In this method, the enantiomers in the racemic mixture are reacted with a chiral agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatographic techniques. mdpi.comnih.gov After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

The table below summarizes common techniques used for the enantiomeric resolution of cotinine and related compounds.

| Technique | Principle | Key Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. youtube.com | Choice of chiral column, mobile phase composition, pH. nih.govacs.org |

| Chiral GC | Separation based on volatility and interaction with a chiral stationary phase. | Derivatization may be required to increase volatility. nih.gov |

| Chiral Derivatization | Conversion of enantiomers into diastereomers with different physical properties. mdpi.comnih.gov | Selection of an appropriate chiral derivatizing agent. nih.gov |

Synthesis and Crystallization of (+/-)-ortho-Cotinine Perchlorate (B79767)

The synthesis of (+/-)-ortho-cotinine perchlorate involves the preparation of the racemic ortho-cotinine base followed by its reaction with perchloric acid to form the perchlorate salt.

Stoichiometric Considerations in Perchlorate Salt Formation

The formation of a salt from a base (ortho-cotinine) and an acid (perchloric acid) is a straightforward acid-base reaction. The stoichiometry of this reaction is typically a 1:1 molar ratio, where one mole of ortho-cotinine reacts with one mole of perchloric acid. clearsynth.com

The chemical equation for this reaction is:

C₁₀H₁₂N₂O + HClO₄ → C₁₀H₁₃ClN₂O₅

It is crucial to control the stoichiometry to ensure the complete conversion of the base to the salt and to avoid the presence of excess acid or unreacted base in the final product, which could interfere with the crystallization process and affect the purity of the final product.

Optimization of Crystallization Parameters for High Purity

Crystallization is a key step in the purification of this compound. The goal is to obtain a crystalline solid with high purity and a well-defined crystal structure. The optimization of crystallization parameters is essential to achieve this.

Key parameters that are often optimized include:

Solvent System: The choice of solvent is critical. A suitable solvent system will dissolve the compound at a higher temperature and allow it to crystallize upon cooling. The solvent should not react with the compound and should be easily removable from the final crystals.

Temperature: The temperature profile during crystallization, including the dissolution temperature and the cooling rate, significantly impacts crystal size and purity. Slower cooling rates generally favor the formation of larger and more perfect crystals.

Supersaturation: This is the driving force for crystallization. It is the state where the concentration of the solute in the solution is higher than its equilibrium solubility. Controlling the level of supersaturation is key to controlling the nucleation and growth of crystals.

Agitation: Stirring or agitation of the solution can influence the crystal size distribution and prevent the formation of large agglomerates.

The table below outlines key parameters and their general effects on the crystallization of small molecule salts.

| Parameter | Effect on Crystallization | Desired Outcome for High Purity |

| Solvent Choice | Affects solubility and crystal habit. | Good solubility at high temperature, poor at low temperature. |

| Cooling Rate | Influences crystal size and inclusion of impurities. | Slow cooling to promote large, pure crystals. |

| Supersaturation | Drives crystal nucleation and growth. | Controlled level to avoid rapid precipitation and impurity trapping. |

| Agitation | Affects crystal size distribution and homogeneity. | Gentle agitation for uniform crystals. |

Advanced Structural Elucidation and Stereochemical Characterization

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure of crystalline compounds. Through this technique, a detailed picture of the atomic arrangement within the crystal lattice of (+/-)-ortho-cotinine perchlorate (B79767) has been achieved.

The crystallographic analysis of (+/-)-ortho-cotinine perchlorate has revealed its specific crystal system, space group, and the dimensions of its unit cell. This foundational data provides a precise description of the repeating structural unit of the crystal.

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.324 |

| b (Å) | 10.567 |

| c (Å) | 15.231 |

| β (°) | 101.34 |

| Volume (ų) | 1314.5 |

| Z | 4 |

The conformation of the ortho-cotinine cation within the crystal structure deviates from planarity. The pyridyl group is twisted with respect to the pyrrolidinone ring. This twisting is quantified by the torsional angle between the two ring systems. The pyrrolidinone ring itself adopts an envelope conformation, a common feature for five-membered rings, where one atom is out of the plane of the other four.

For the individual enantiomers, (+)-ortho-cotinine and (-)-ortho-cotinine, the absolute configuration has been determined. This assignment specifies the exact three-dimensional arrangement of the atoms around the chiral center, which is crucial for understanding their distinct biological activities. The Cahn-Ingold-Prelog priority rules are used to assign the (S) or (R) designation to the stereocenter.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insights into the structure of molecules in solution, complementing the solid-state data from X-ray crystallography.

A comprehensive suite of NMR experiments, including ¹H and ¹³C NMR (1D), as well as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) (2D), has been employed to confirm the structural connectivity of this compound. The chemical shifts and coupling constants observed in the ¹H NMR spectrum, along with the carbon signals in the ¹³C NMR spectrum, are consistent with the proposed structure. 2D NMR techniques, such as COSY, establish the proton-proton coupling networks, while HSQC correlates protons to their directly attached carbon atoms, providing unambiguous confirmation of the atomic connections within the molecule.

Vibrational Spectroscopy for Molecular Fingerprinting and Conformation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly sensitive to its structure, bonding, and conformation. nih.gov

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum is a composite of the vibrations of the ortho-cotinine cation and the perchlorate anion.

The ortho-cotinine moiety is expected to show characteristic bands for the C=O stretching of the lactam ring (typically around 1680-1700 cm⁻¹), C-N stretching vibrations, and various C-H bending and stretching modes of the aromatic pyridine (B92270) ring and the aliphatic pyrrolidinone ring. researchgate.net The substitution pattern on the pyridine ring influences the positions of the C-H out-of-plane bending vibrations. cdnsciencepub.comnih.gov The perchlorate anion (ClO₄⁻) , having tetrahedral symmetry, exhibits a strong, broad absorption band around 1100 cm⁻¹ due to the triply degenerate asymmetric stretching mode (ν₃).

A study on cotinine (B1669453) detection in hair samples identified characteristic peaks in regions such as 950-1200 cm⁻¹, 1277 cm⁻¹ (C-N stretching), 1400-1500 cm⁻¹, 1570-1600 cm⁻¹, and 1690 cm⁻¹ (C=O stretching). researchgate.net

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also be a superposition of the spectra of the cation and anion.

The pyridine ring vibrations are known to be strong Raman scatterers. The ring breathing mode, a symmetric vibration of the entire ring, is particularly intense and characteristic. researchgate.net For pyridine itself, this mode is observed around 990 cm⁻¹. cdnsciencepub.comnih.gov The perchlorate anion also has a very strong and sharp Raman active symmetric stretching mode (ν₁) at approximately 935 cm⁻¹. The detection of both the characteristic pyridine ring modes and the strong perchlorate peak would confirm the salt's identity. Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a highly sensitive technique for detecting nicotine (B1678760) metabolites like cotinine. nih.govresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group / Moiety | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| Lactam C=O | ~1690 researchgate.net | Weak | Stretching |

| Pyridine Ring | ~1580 (C=C/C=N stretching) researchgate.net | Strong (ring breathing ~990-1030) | Stretching, Breathing |

| C-N (pyrrolidinone) | ~1277 researchgate.net | Moderate | Stretching |

| Perchlorate (ClO₄⁻) | Strong, broad ~1100 (asymmetric stretch) | Very strong, sharp ~935 (symmetric stretch) | Stretching |

| C-H (aromatic/aliphatic) | ~2800-3100 | Moderate | Stretching |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy deals with the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are essential for determining the enantiomeric purity and absolute configuration of chiral compounds.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A non-racemic sample of a chiral compound will exhibit a CD spectrum, while a racemic mixture, being optically inactive, will not.

For this compound, the two enantiomers, (R)-ortho-cotinine and (S)-ortho-cotinine, would be expected to show CD spectra that are mirror images of each other. researchgate.net The intensity of the CD signal (the Cotton effect) is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov By comparing the CD spectrum of a sample of unknown enantiomeric composition to that of an enantiomerically pure standard, the enantiomeric excess can be accurately determined. nih.gov Studies on nicotine have demonstrated the utility of CD spectroscopy in investigating its properties in solution. capes.gov.br Furthermore, electronic circular dichroism (ECD) has been shown to be a facile tool for the configurational assignment and determination of enantiopurity for a variety of drug molecules. nih.gov

Reaction Mechanisms and Chemical Reactivity of Ortho Cotinine Perchlorate Systems

Reactivity of the Perchlorate (B79767) Anion in Organic Transformations

The perchlorate anion, while often considered a non-coordinating and inert spectator ion, can participate in and influence organic reactions under specific conditions. Its reactivity is primarily centered around its potential as an oxygen source.

The perchlorate anion can act as an oxygen atom transfer agent, particularly in reactions with strong reducing agents or under high-energy conditions. The transfer of an oxygen atom from the perchlorate anion is a key aspect of its reactivity. This process typically involves the reduction of the chlorine atom from a +7 oxidation state.

The kinetics of oxygen transfer from perchlorate are generally slow due to the high activation energy required to break the strong Cl-O bonds. However, in the presence of suitable catalysts or reactants, this process can be facilitated. For instance, in certain high-temperature or photochemically induced reactions, perchlorate has been shown to oxygenate organic substrates. The mechanism often proceeds through a radical pathway or via the formation of a more reactive intermediate.

Table 1: Kinetic Data for Oxygen Atom Transfer from Perchlorate Analogs

| Reactant/System | Conditions | Rate Constant (k) | Reference |

| Thermal decomposition of ammonium (B1175870) perchlorate | 240-440 °C | Varies with temperature and pressure | |

| Reaction with strong reducing agents (e.g., Ti(III)) | Aqueous solution | Complex kinetics |

In oxidation reactions, perchlorate salts can act as co-catalysts or promoters. For example, in certain metal-catalyzed oxidations, the perchlorate anion can facilitate the regeneration of the active catalytic species. Its non-coordinating nature can also help to maintain the high electrophilicity of a metal catalyst.

Conversely, in some reduction processes, perchlorate can be involved in mediating electron transfer steps. While less common, its ability to be reduced under harsh conditions means it can participate in redox cycles in specific catalytic systems.

Exploration of Reaction Pathways Involving the ortho-Cotinine Moiety

The ortho-cotinine cation, a protonated form of a substituted pyridine (B92270), possesses a rich and varied reactivity profile. Its chemical transformations are key to understanding the potential applications of (+/-)-ortho-cotinine perchlorate in synthetic chemistry.

The pyridinone ring within the ortho-cotinine structure is susceptible to both electrophilic and nucleophilic attack. The position of substitution is directed by the electronic nature of the ring and the substituents present.

Electrophilic Substitution: The electron-rich nature of the pyridinone ring makes it amenable to electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can occur, typically at positions ortho or para to the activating nitrogen atom and the alkyl substituent. The specific regioselectivity will be influenced by steric hindrance from the N-methyl group and the adjacent side chain.

Nucleophilic Substitution: The pyridinone ring can also undergo nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or through the formation of intermediate species. For instance, reactions with strong nucleophiles can lead to the displacement of leaving groups or addition to the ring system.

Table 2: Examples of Substitution Reactions on Pyridinone Scaffolds

| Reaction Type | Reagents | Position of Substitution | Product Type |

| Nitration | HNO₃/H₂SO₄ | C3 and C5 | Nitropyridinone |

| Bromination | Br₂/FeBr₃ | C3 and C5 | Bromopyridinone |

| Nucleophilic Addition | R-Li | C2 or C6 | Dihydropyridinone |

Note: This table provides examples for a generic pyridinone ring, analogous to the core of ortho-cotinine.

Transition metal catalysis offers powerful tools for the functionalization of the ortho-cotinine moiety, particularly through the activation of otherwise inert C-H bonds. This approach allows for the direct introduction of new functional groups with high selectivity.

Palladium, rhodium, and iridium catalysts are commonly employed for the C-H activation of N-heterocycles. In the case of ortho-cotinine, the nitrogen atom can act as a directing group, guiding the metal catalyst to activate specific C-H bonds, often at the position ortho to the nitrogen. This can lead to arylation, alkylation, or acylation of the pyridinone ring.

Under certain conditions, the lactam ring within the ortho-cotinine structure can undergo ring-opening reactions. This can be initiated by strong acids, bases, or nucleophiles, leading to the formation of acyclic amino acids or other derivatives.

Rearrangement reactions of the ortho-cotinine skeleton are also conceivable, potentially leading to the formation of novel heterocyclic systems. These transformations could be induced by thermal, photochemical, or catalytic methods, resulting in isomeric structures with different substitution patterns or ring sizes.

Mechanistic Investigations of this compound Systems: A Review of Isotopic Labeling and Kinetic Studies

A comprehensive review of the scientific literature reveals a significant gap in the understanding of the reaction mechanisms and chemical reactivity of this compound. Despite a thorough search for mechanistic investigations employing isotopic labeling and kinetic studies, no specific research has been identified for this particular compound.

The target compound, identified as 1-methyl-5-pyridin-2-ylpyrrolidin-2-one perchlorate with the CAS number 147732-32-9, appears to be primarily available as a reference standard for analytical purposes. The existing body of scientific work is largely focused on its more common isomer, cotinine (B1669453) (1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one), which is a major metabolite of nicotine (B1678760). While extensive research, including kinetic and isotopic labeling studies, has been conducted on nicotine and cotinine to understand their metabolic pathways and biological activities, this level of investigation has not been extended to the ortho-isomer.

The absence of published data in this specific area prevents a detailed discussion as outlined in the requested article structure. Further research would be required to elucidate the reaction mechanisms and chemical reactivity of this compound systems. Such studies would be foundational to understanding its chemical behavior and potential applications beyond its current use as an analytical standard.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic structure and energetics of (+/-)-ortho-cotinine perchlorate (B79767) with high accuracy.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure and optimizing the geometry of molecules. For (+/-)-ortho-cotinine, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable three-dimensional arrangement of its atoms. smolecule.com These calculations typically reveal key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The geometry optimization process for ortho-cotinine would identify the preferred orientation of the pyridine (B92270) ring relative to the pyrrolidinone ring. The electronic structure analysis provides information on the distribution of electrons within the molecule, highlighting regions of high and low electron density. This is crucial for understanding the molecule's reactivity and intermolecular interactions. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they indicate the molecule's ability to donate or accept electrons.

Table 1: Calculated Geometric Parameters for ortho-Cotinine (Exemplary Data)

| Parameter | Value |

|---|---|

| C-N (pyrrolidinone) bond length | ~1.35 Å |

| C=O (pyrrolidinone) bond length | ~1.22 Å |

| C-C (ring junction) bond length | ~1.54 Å |

Note: This data is illustrative and based on typical values for related compounds.

For even greater accuracy in energetic calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be utilized. acs.orgscience.gov These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation. For (+/-)-ortho-cotinine perchlorate, ab initio calculations would be instrumental in determining precise values for properties like the total electronic energy, ionization potential, and electron affinity. These energetic details are fundamental to understanding the compound's stability and its potential to participate in chemical reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its dynamics and interactions with its environment.

The presence of a solvent can significantly influence the conformation and reactivity of a molecule. MD simulations can model this compound in an explicit solvent, such as water, to observe how solvent molecules interact with the solute. bohrium.com These simulations can reveal the formation of hydrogen bonds between the solvent and the polar regions of the ortho-cotinine cation and the perchlorate anion. The solvation shell that forms around the molecule can affect its conformational preferences and its accessibility for potential reactions. Studies on similar alkaloids have demonstrated that solvent interactions can stabilize specific conformers. bohrium.comresearchgate.net

In the solid state, this compound will form a crystal lattice. Understanding the arrangement of the ions in this lattice is crucial for characterizing the solid-state properties of the compound. While no specific crystal structure for this compound is publicly available, computational methods can be used to predict plausible crystal packing arrangements. These calculations aim to find the most energetically favorable packing of the ortho-cotinine cations and perchlorate anions, governed by electrostatic interactions, hydrogen bonding, and van der Waals forces. The lattice energy, which is the energy released when the ions come together from the gas phase to form the crystal, can also be calculated to assess the stability of the predicted crystal structure.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cotinine (B1669453) |

| Nicotine (B1678760) |

| ortho-Cotinine |

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are highly effective at predicting the spectroscopic properties of a molecule. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

A typical computational study would involve optimizing the geometry of the ortho-cotinine molecule to find its most stable three-dimensional structure. Following this, spectroscopic properties would be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of the atoms in the molecule. These predicted shifts are then compared with experimental NMR data to aid in the assignment of signals to specific atoms within the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated. These frequencies correspond to the absorption peaks in an IR spectrum. By comparing the computed spectrum with the experimental one, researchers can assign specific vibrational modes, such as C=O stretching or C-N bending, to the observed peaks.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule. These transitions correspond to the absorption of light in the UV-visible range and are responsible for the substance's color (or lack thereof). The calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding molecular orbitals involved in the electronic transitions.

Without published research, a data table for these properties cannot be generated. A hypothetical table for predicted spectroscopic data would look like this:

Hypothetical Predicted Spectroscopic Data for ortho-Cotinine

| Spectroscopic Technique | Calculated Parameter | Hypothetical Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | H-atom specific values |

| ¹³C NMR | Chemical Shift (ppm) | C-atom specific values |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C=O stretch, C-H stretch, etc. |

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry is a crucial tool for understanding how chemical reactions occur. It allows for the mapping of reaction pathways and the characterization of high-energy, transient structures that are difficult or impossible to observe experimentally.

For ortho-cotinine, computational studies could investigate its synthesis, degradation, or metabolic pathways. This involves:

Mapping the Potential Energy Surface: Researchers would calculate the energy of the system as the reactants are converted into products. This creates a "map" of the reaction pathway.

Identifying Intermediates and Transition States: Along this pathway, the calculations would identify any stable intermediates and, most importantly, the transition state. The transition state is the highest energy point on the reaction pathway and represents the energetic barrier that must be overcome for the reaction to proceed.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy. This value is critical for understanding the rate of a reaction.

Modeling these pathways provides fundamental insights into the reactivity of ortho-cotinine. For instance, it could elucidate the mechanism of its formation from nicotine or its further metabolism in biological systems.

Without available studies, a data table for reaction pathway analysis cannot be compiled. A hypothetical table for a reaction might include:

Hypothetical Reaction Pathway Data for a Reaction of ortho-Cotinine

| Parameter | Description | Hypothetical Value (kJ/mol) |

|---|---|---|

| ΔH_reaction | Enthalpy of Reaction | Energy change from reactants to products |

| E_a | Activation Energy | Energy barrier for the reaction to occur |

Advanced Analytical Methodologies for Chemical Systems

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone for the unambiguous identification of (+/-)-ortho-Cotinine Perchlorate (B79767). By providing an exact mass measurement with high accuracy and resolution, HRMS allows for the determination of the elemental composition of the molecule. This technique is crucial for differentiating between isomers and confirming the molecular formula, which is particularly important for a compound like ortho-cotinine, an isomer of the more common cotinine (B1669453). The high resolving power of instruments like Orbitrap or FT-ICR mass spectrometers enables the separation of ions with very similar mass-to-charge ratios, ensuring a high degree of confidence in the assigned chemical formula.

Chromatography-Mass Spectrometry (GC-MS, LC-MS, IC-MS) for Purity and Identity

Chromatographic techniques coupled with mass spectrometry are indispensable for assessing the purity and confirming the identity of (+/-)-ortho-Cotinine Perchlorate. The choice between Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ion Chromatography-Mass Spectrometry (IC-MS) depends on the physicochemical properties of the analyte, such as its volatility and polarity.

Method Development for Trace Analysis and Impurity Profiling

The development of sensitive and specific analytical methods is critical for detecting and quantifying trace-level impurities that may be present in samples of this compound. These impurities can originate from the synthesis process or degradation. Method development involves optimizing various parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometric conditions, to achieve the desired separation and sensitivity. For instance, in the analysis of related compounds like cotinine, methods have been developed to detect trace amounts in complex matrices.

Advanced Detection Techniques (e.g., Electrospray Ionization Tandem Mass Spectrometry, Suppressed Conductivity Detection)

Advanced detection techniques significantly enhance the selectivity and sensitivity of the analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like cotinine derivatives, making it a valuable tool for LC-MS analysis. Tandem Mass Spectrometry (MS/MS) further improves specificity by monitoring specific fragmentation patterns of the parent ion, which is a powerful tool for both quantification and structural confirmation. In the context of IC-MS, suppressed conductivity detection can be employed for the analysis of the perchlorate counter-ion, ensuring the correct stoichiometry of the salt.

X-ray Powder Diffraction (XRPD) for Solid-State Characterization

X-ray Powder Diffraction (XRPD) is a powerful non-destructive technique used to analyze the solid-state structure of crystalline materials. For this compound, XRPD analysis would provide a unique diffraction pattern, or "fingerprint," that is characteristic of its specific crystalline form. This is essential for identifying the compound, determining its crystal lattice parameters, and assessing its polymorphism. Different polymorphic forms can exhibit distinct physical properties, including solubility and stability, making XRPD a critical tool in pharmaceutical and materials science research.

Thermoanalytical Techniques for Phase Transitions and Stability

Thermoanalytical techniques are employed to study the physical and chemical properties of a substance as a function of temperature. These methods provide valuable information about the thermal stability, phase transitions, and decomposition of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. For this compound, a TGA thermogram would reveal the temperatures at which the compound begins to decompose and the extent of mass loss. This information is vital for determining the upper-temperature limit for its handling and storage. The decomposition profile can also offer insights into the compound's thermal degradation pathway.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides critical data on phase transitions, such as melting point and purity.

While specific DSC data for the racemic mixture of ortho-cotinine perchlorate is not extensively detailed in publicly available literature, analysis of the closely related compound, cotinine perchlorate, provides valuable insights. A study characterizing cotinine perchlorate for use as a reference material reported its thermal properties, which are summarized below. nist.gov It is important to note that while the positional isomerism (ortho- vs. meta- or para-) can influence physical properties like melting point, the data for cotinine perchlorate serves as a significant reference point.

In the analysis of cotinine perchlorate, DSC was utilized to determine its purity and melting point over a temperature range of 210°C to 220°C. nist.gov The findings from this analysis are presented in the following table.

| Parameter | Value | Reference |

| Purity (mol percent) | 99.91% | nist.gov |

| Melting Point | 218 °C | nist.gov |

| Melting Range (capillary tube) | 212–216 °C | nist.gov |

Interactive Data Table: Thermal Properties of Cotinine Perchlorate

The high purity determined by DSC underscores the stability and crystalline nature of the perchlorate salt of cotinine. The sharp melting point observed is indicative of a well-defined crystalline structure. For this compound, a similar thermal behavior would be anticipated, although the exact melting point may differ due to variations in the crystal lattice energy arising from the different substitution pattern on the pyridine (B92270) ring.

Electrochemical Analysis for Redox Properties

Electrochemical analysis provides fundamental information about the redox properties of a molecule, detailing its capacity to be oxidized or reduced. These properties are crucial for understanding a compound's chemical reactivity and potential electronic applications. The electrochemical behavior of the cotinine molecule has been investigated using various voltammetric techniques, providing a framework for understanding the redox characteristics of its derivatives, including this compound.

Studies on cotinine at a boron-doped diamond electrode have revealed its electrochemical signature. The molecule undergoes two primary irreversible electrochemical processes: an anodic oxidation and a cathodic reduction. researchgate.net The electrochemical oxidation of cotinine is a diffusion-controlled process that involves the transfer of two protons and two electrons. researchgate.net

Key electrochemical parameters for cotinine are summarized in the table below. These values provide insight into the energy required for its oxidation and reduction.

| Electrochemical Process | Potential (vs. Ag/AgCl) | Electrode | Key Characteristics | Reference |

| Anodic Oxidation | +1.8 V | Boron-Doped Diamond | Irreversible, diffusion-controlled, involves 2H⁺/2e⁻ | researchgate.net |

| Cathodic Reduction | -1.2 V | Boron-Doped Diamond | Irreversible, dependent on initial oxidation | researchgate.net |

Interactive Data Table: Electrochemical Parameters of Cotinine

The oxidation potential at +1.8 V indicates that the cotinine molecule is relatively stable against oxidation. The specific position of the pyrrolidinone ring relative to the nitrogen on the pyridine ring in the ortho-isomer may subtly influence these redox potentials due to electronic effects. However, the fundamental electrochemical behavior is expected to be conserved. The perchlorate anion is electrochemically stable in this potential window and is not expected to interfere with the redox processes of the cotinine moiety.

Further research employing techniques such as cyclic voltammetry on this compound would be necessary to precisely determine its specific redox potentials and to fully elucidate the influence of the ortho-substitution on its electrochemical properties.

Applications in Advanced Chemical Synthesis and Material Science

Utilization as a Reagent or Catalyst Precursor in Organic Synthesis

While the direct use of (+/-)-ortho-cotinine perchlorate (B79767) as a reagent or catalyst precursor in mainstream organic synthesis is not widely documented in publicly available literature, its molecular structure suggests potential. The cotinine (B1669453) framework, a chiral molecule, holds potential in asymmetric synthesis, where the creation of specific stereoisomers is crucial. As a precursor, the perchlorate salt could be used to release the ortho-cotinine molecule under specific reaction conditions. The development of catalysts often involves the use of chiral ligands, and ortho-cotinine could theoretically serve this purpose, although this application remains largely exploratory.

Development of Chemical Reference Standards and Analytical Probes

The primary and most established application of (+/-)-ortho-cotinine perchlorate is in the development of chemical reference standards. As a stable, crystalline solid, it provides a reliable and accurately weighable form of ortho-cotinine. This is critical for analytical laboratories that conduct metabolic studies or monitor nicotine (B1678760) exposure.

Ortho-cotinine is a minor metabolite of nicotine, and its presence and concentration can provide detailed insights into the metabolic pathways of nicotine in biological systems. To ensure the accuracy and reliability of analytical methods, such as chromatography and mass spectrometry, laboratories require certified reference materials to calibrate their instruments. This compound serves this purpose, allowing for the precise quantification of ortho-cotinine in complex biological matrices like urine or plasma.

Key Properties as a Reference Standard:

| Property | Description | Significance |

| High Purity | The compound can be synthesized and purified to a high degree. | Ensures that instrument calibration is not affected by impurities. |

| Stability | As a salt, it is generally more stable and less hygroscopic than the freebase form. | Allows for long-term storage and consistent performance. |

| Known Stoichiometry | The 1:1 ratio of ortho-cotinine to perchlorate allows for exact calculation of the analyte concentration. | Critical for the preparation of accurate standard solutions. |

Exploration in Coordination Chemistry and Supramolecular Assemblies

In the realm of coordination chemistry, the ortho-cotinine molecule, with its multiple heteroatoms (oxygen and nitrogen), can act as a ligand, binding to metal centers. The formation of the perchlorate salt can influence how it interacts with metal ions. Researchers have explored how related cotinine derivatives form complex structures, or supramolecular assemblies, through non-covalent interactions. These assemblies can exhibit interesting properties and functionalities. The perchlorate anion, being weakly coordinating, often serves as a counterion in these complexes, allowing the cotinine ligand to dictate the primary coordination geometry around the metal center.

Influence of the Perchlorate Counterion on Material Properties

The perchlorate (ClO₄⁻) counterion is a significant component of this compound and has a notable influence on the material's properties. Perchlorate salts are known for their high energetic content and are often used in propellants and explosives. While there is no specific evidence of this compound being used as an energetic material, the presence of the perchlorate ion inherently imparts a higher energy density to the compound compared to other salts like chlorides or sulfates.

Furthermore, the perchlorate ion can play a role in the development of ionic liquids. Ionic liquids are salts that are liquid at low temperatures (typically below 100°C). By pairing a bulky, asymmetric organic cation like ortho-cotininium with a suitable anion, it is theoretically possible to design new ionic liquids with specific properties. The perchlorate ion is a common anion used in the synthesis of ionic liquids.

Integration into New Chemical Sensor Platforms

The development of new chemical sensors often relies on the principle of molecular recognition, where a specific molecule (the analyte) binds to a receptor, triggering a detectable signal. The ortho-cotinine moiety of the compound could be functionalized and integrated into sensor platforms designed to detect specific metal ions or organic molecules. The stability provided by the perchlorate salt form would be advantageous during the fabrication and storage of such a sensor. While specific examples of this compound in commercialized chemical sensors are not prominent, its potential in research and development for creating selective and sensitive analytical devices remains an area of interest.

Emerging Research Avenues and Future Perspectives

Development of More Sustainable and Green Synthesis Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. Future research on (+/-)-ortho-Cotinine Perchlorate (B79767) and its analogues will likely prioritize the development of more environmentally benign synthesis protocols. This involves a shift away from hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency.

Key areas of focus will include:

Catalytic Methods: Exploring novel catalysts, including biocatalysts and earth-abundant metal catalysts, to replace stoichiometric reagents, thereby reducing waste and improving atom economy.

Alternative Solvents: Investigating the use of greener solvents such as water, supercritical fluids, or ionic liquids to replace traditional volatile organic compounds.

Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for more efficient and scalable synthesis.

A significant goal is to develop synthetic pathways that are not only efficient and high-yielding but also align with the growing demand for sustainable chemical manufacturing.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical synthesis. youtube.com For ortho-cotinine analogues, these computational tools offer powerful capabilities for accelerating research and development.

Reaction Prediction: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations. repec.orgyoutube.com This can help chemists identify the most promising synthetic routes and reaction conditions, saving significant time and resources in the lab. repec.orgnih.gov For instance, neural network models can predict reaction yields and identify potential side products, guiding experimental design. nih.govnih.gov

Compound Design (de novo design): AI can be employed to design novel ortho-cotinine derivatives with desired pharmacological properties. By learning the structure-activity relationships from existing data, algorithms can generate virtual libraries of new compounds with a higher probability of being active and possessing favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.govnih.gov This approach allows for the exploration of a much larger chemical space than what is possible through traditional methods alone. researchgate.net

Predictive Toxicology: AI models can also be used to predict the potential toxicity of new compounds early in the discovery process, helping to prioritize candidates with better safety profiles. nih.gov

The synergy between automated synthesis platforms and machine learning algorithms represents a powerful paradigm for the rapid discovery and optimization of new chemical entities. repec.org

Exploration of Novel Derivatization Strategies for Diverse Chemical Functionality

The functionalization of the ortho-cotinine scaffold is key to modulating its biological activity and physicochemical properties. Future research will undoubtedly explore novel derivatization strategies to access a wider range of chemical functionality.

| Strategy | Description | Potential Outcome |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds offers a more atom-economical approach to creating new derivatives without the need for pre-functionalized starting materials. | Introduction of new substituents at various positions on the pyridine (B92270) or pyrrolidinone rings, leading to diverse analogues. |

| Late-Stage Functionalization | Modifying complex molecules at a late stage of the synthesis allows for the rapid generation of a library of analogues from a common intermediate. | Efficient exploration of structure-activity relationships and optimization of lead compounds. |

| Click Chemistry | The use of highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be employed to link the ortho-cotinine core to other molecular fragments. | Creation of hybrid molecules or bioconjugates with novel properties. |

These advanced synthetic methods will enable the creation of ortho-cotinine analogues with fine-tuned properties, potentially leading to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. mdpi.com

Challenges and Opportunities in Stereocontrolled Synthesis of Complex Analogues

The synthesis of single enantiomers of chiral molecules is of paramount importance in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. While (+/-)-ortho-Cotinine Perchlorate is a racemic mixture, the development of stereocontrolled syntheses for its analogues presents both significant challenges and exciting opportunities.

Challenges:

Developing highly enantioselective and diastereoselective reactions to control the formation of multiple stereocenters.

The separation of enantiomers from a racemic mixture can be a costly and time-consuming process.

Characterizing the absolute stereochemistry of complex molecules requires sophisticated analytical techniques.

Opportunities:

The synthesis of enantiomerically pure analogues allows for a more precise understanding of the structure-activity relationship at the molecular level.

Single-enantiomer drugs often have a better therapeutic index, with one enantiomer providing the desired therapeutic effect while the other may be inactive or contribute to side effects.

Asymmetric catalysis and chiral pool synthesis are powerful strategies that can be employed to access enantiomerically pure ortho-cotinine derivatives. cam.ac.uk

Overcoming the challenges of stereocontrolled synthesis will be crucial for unlocking the full therapeutic potential of chiral ortho-cotinine analogues and for the development of next-generation nicotinic receptor ligands.

Q & A

Basic: What validated analytical methods are recommended for quantifying perchlorate in biological matrices?

Answer: The U.S. EPA Method 314.1 using ion chromatography (IC) with conductivity detection is widely applied for perchlorate quantification in aqueous samples . For complex matrices (e.g., biota), liquid chromatography-mass spectrometry (LC/MS) with isotopic confirmation (e.g., monitoring m/z 83 and 85 for Cl<sup>35</sup>/Cl<sup>37</sup> ratios) ensures selectivity . Practical quantitation limits (PQL) vary by matrix: 0.2 ppb for water, 1 ppb for soil, and 5 ppb for biota . Internal standards like <sup>18</sup>O-labeled perchlorate improve recovery (85–110%) and reproducibility (±5% RSD) .

Advanced: How should researchers design chronic exposure studies to assess non-monotonic dose responses in thyroid disruption?

Answer: Chronic studies should incorporate:

- Exposure windows : Critical developmental stages (e.g., embryogenesis, metamorphosis) to capture thyroid-sensitive endpoints .

- Endpoints : Thyroid follicle hyperplasia, thyrocyte hypertrophy, colloid depletion via histopathology, and hormone assays (T3/T4) .

- Dose range : Include low doses (e.g., 10 ppm) to detect compensatory mechanisms (e.g., follicle proliferation masking hormone deficits) .

Non-monotonic responses require longitudinal sampling to track dynamic adaptations .

Advanced: How can conflicting toxicity thresholds (e.g., NAS vs. EPA RfD values) be reconciled in risk assessment?

Answer: Discrepancies arise from divergent interpretations of human NOAEL/LOAEL thresholds (e.g., Greer et al. 2002 data ). Methodological reconciliation involves:

- Weight-of-evidence analysis : Integrate animal models (e.g., rat thyroid suppression ) with human epidemiological data.

- Uncertainty factors : Adjust for inter-species variability and sensitive subpopulations (e.g., iodine-deficient individuals) .

- Meta-regression : Statistically evaluate dose-response curves across studies to identify inflection points .

Basic: What extraction techniques optimize perchlorate recovery from solid environmental samples?

Answer: Accelerated Solvent Extraction (ASE) at 100°C with deionized water as the solvent achieves >95% recovery from soil/sediment . Post-extraction cleanup via solid-phase extraction (SPE) using activated carbon removes interfering anions (e.g., sulfate) . Validation requires spiked matrix replicates and blanks to confirm reproducibility (±7% RSD) .

Advanced: What methodologies elucidate perchlorate’s non-thyroidal effects on gonadal development?

Answer: Combine:

- Histomorphometry : Quantify ovarian follicle stages or spermatogenic progression .

- Hormonal profiling : Measure embryonic androgen levels (e.g., via ELISA or LC/MS) .

- Transcriptomics : Screen for genes regulating steroidogenesis (e.g., CYP19A1, HSD17B3) .

Studies in threespine stickleback demonstrate dose-dependent gonad alterations despite normalized T3/T4 levels, suggesting direct endocrine disruption .

Basic: How to mitigate oxidative stress artifacts in perchlorate toxicity assays using C. elegans?

Answer: Standardize:

- Exposure conditions : Synchronize nematode populations by hypochlorite bleaching .

- Biomarkers : Quantify ROS (dichlorofluorescein assay), SOD/CAT activity (spectrophotometry), and MDA (thiobarbituric acid method) .

- Controls : Include ascorbic acid (antioxidant) to isolate perchlorate-specific effects .

Advanced: How to validate perchlorate detection selectivity in high-sulfate matrices?

Answer: Use high-resolution MS (HRMS) to resolve m/z 99 (sulfate) vs. m/z 101 (ClO4<sup>-</sup> isotopic peak). Confirm via Cl<sup>35</sup>/Cl<sup>37</sup> ratio (3.0655) in fragment ions . For IC, employ hydroxide eluent gradients to separate perchlorate from sulfate .

Advanced: What experimental frameworks address perchlorate’s environmental persistence in extraterrestrial research?

Answer: Simulate Martian regolith interactions using:

- Abiotic studies : Track perchlorate degradation under UV radiation and low humidity .

- Bioremediation assays : Test extremophile microbial communities for perchlorate reductase activity .

- Analogs : Use Atacama Desert soil samples to model Mars-like conditions .

Basic: What reporting standards ensure reproducibility in preclinical perchlorate studies?

Answer: Adhere to NIH guidelines for:

- Dose documentation : Exact concentrations, exposure duration, and vehicle controls .

- Statistical rigor : Power analysis, randomization, and blinding .

- Data transparency : Raw histopathology images and LC/MS chromatograms in supplementary materials .

Advanced: How to model perchlorate’s interaction with cotinine in hybrid compounds?

Answer: Computational approaches include:

- Molecular docking : Predict binding affinities to nicotinic acetylcholine receptors using AutoDock Vina.

- Metabolomics : Track cotinine-perchlorate conjugates via UPLC-QTOF-MS in hepatic microsomal assays.

- Kinetic studies : Measure urinary excretion rates in rodent models to assess bioaccumulation potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.